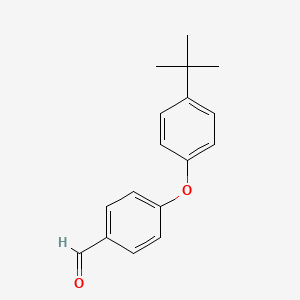

4-(4-tert-Butylphenoxy)benzaldehyde

Descripción general

Descripción

4-(4-tert-Butylphenoxy)benzaldehyde is an organic compound with the molecular formula C17H18O2. It is characterized by the presence of a benzaldehyde group attached to a phenoxy ring, which is further substituted with a tert-butyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(4-tert-Butylphenoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylphenol with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-tert-Butylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-(4-tert-Butylphenoxy)benzoic acid.

Reduction: 4-(4-tert-Butylphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-(4-tert-Butylphenoxy)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-tert-Butylphenoxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, leading to desired biological effects. The exact pathways and targets can vary based on the context of its use .

Comparación Con Compuestos Similares

3-(4-tert-Butylphenoxy)benzaldehyde: Similar structure but with the aldehyde group in a different position.

4-tert-Butylbenzaldehyde: Lacks the phenoxy group, making it less versatile in certain reactions.

4-(4-tert-Butylphenoxy)benzoic acid: The oxidized form of 4-(4-tert-Butylphenoxy)benzaldehyde.

Uniqueness: this compound is unique due to its combination of a phenoxy ring and a tert-butyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Actividad Biológica

4-(4-tert-Butylphenoxy)benzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. Its unique structure, characterized by a tert-butyl group and a phenoxy moiety, suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 198.25 g/mol. The compound features a benzaldehyde functional group attached to a phenoxy group that is further substituted with a tert-butyl group. This structural configuration may influence its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzaldehyde derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate inhibition |

| Related benzaldehyde derivatives | E. coli, Pseudomonas aeruginosa | Significant inhibition |

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. A study evaluating various substituted benzaldehydes found that certain derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The proposed mechanism includes induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 20.5 | Cell cycle arrest |

Study on Anticancer Effects

In a notable study, the anticancer effects of various benzaldehyde derivatives were tested on human cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability in a dose-dependent manner. Morphological analysis through confocal microscopy revealed characteristics typical of apoptotic cells, such as chromatin condensation and membrane blebbing .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of phenolic compounds, including this compound. The results demonstrated that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent against infections .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.

- Membrane Disruption: The hydrophobic nature of the tert-butyl group can disrupt cellular membranes, leading to cell death.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects .

Propiedades

IUPAC Name |

4-(4-tert-butylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZMDFXRKCGXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.